5-Amino-1-(2-pyridyl)-1,2-dihydropyrazol-3-one

LRRK2 kinase inhibition Parkinson's disease targets fragment-based drug discovery

5-Amino-1-(2-pyridyl)-1,2-dihydropyrazol-3-one (CAS 126583-28-6; IUPAC: 3-amino-2-pyridin-2-yl-1H-pyrazol-5-one) is a heterocyclic small molecule (C₈H₈N₄O, MW 176.18 g mol⁻¹) belonging to the 5-aminopyrazole/pyrazolone family. It features a 2-pyridyl substituent at N1, a primary amine at C5, and a carbonyl at C3 existing in tautomeric equilibrium with its enol form (5-amino-1-(pyridin-2-yl)-1H-pyrazol-3-ol).

Molecular Formula C8H8N4O
Molecular Weight 176.179
CAS No. 126583-28-6
Cat. No. B2817611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-(2-pyridyl)-1,2-dihydropyrazol-3-one
CAS126583-28-6
Molecular FormulaC8H8N4O
Molecular Weight176.179
Structural Identifiers
SMILESC1=CC=NC(=C1)N2C(=CC(=O)N2)N
InChIInChI=1S/C8H8N4O/c9-6-5-8(13)11-12(6)7-3-1-2-4-10-7/h1-5H,9H2,(H,11,13)
InChIKeyRKYMKZBWOFGDLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Amino-1-(2-pyridyl)-1,2-dihydropyrazol-3-one (CAS 126583-28-6) – What Procurement Teams and Research Leads Need to Know About This Aminopyrazolone Building Block


5-Amino-1-(2-pyridyl)-1,2-dihydropyrazol-3-one (CAS 126583-28-6; IUPAC: 3-amino-2-pyridin-2-yl-1H-pyrazol-5-one) is a heterocyclic small molecule (C₈H₈N₄O, MW 176.18 g mol⁻¹) belonging to the 5-aminopyrazole/pyrazolone family . It features a 2-pyridyl substituent at N1, a primary amine at C5, and a carbonyl at C3 existing in tautomeric equilibrium with its enol form (5-amino-1-(pyridin-2-yl)-1H-pyrazol-3-ol). The compound is listed in authoritative databases under PubChem CID 459567 and ChEMBL ID CHEMBL1995765, where an experimentally determined pKi of 5.2 against leucine-rich repeat kinase 2 (LRRK2) has been deposited . Its dual hydrogen-bond donor/acceptor profile (HBD = 2, HBA = 4, XLogP3 = 0.2) and the presence of a reactive 5-amino handle distinguish it from close analogs and make it a strategically important intermediate for medicinal chemistry and agrochemical programs .

Why 5-Amino-1-(2-pyridyl)-1,2-dihydropyrazol-3-one Cannot Be Swapped for a Generic Aminopyrazole – A Procurement Risk Analysis


Although dozens of aminopyrazoles and pyrazolones share a superficial structural motif, 5-amino-1-(2-pyridyl)-1,2-dihydropyrazol-3-one occupies a narrow chemical space defined by the synergistic combination of three features: a 2-pyridyl N1-substituent that enables metal coordination and π-stacking interactions absent in phenyl analogs; a free 5-NH₂ group that serves as a derivatisation handle for amide coupling, Schiff-base formation, or diazotisation; and a 3-keto/enol tautomeric system that confers both hydrogen-bonding versatility and the capacity to exist as the dihydropyrazolone oxidation state required for specific pharmacophore models, such as the dipyridyl-dihydropyrazolone HIF-prolyl-4-hydroxylase inhibitor scaffold claimed in patent families by Bayer and Sanofi . Substituting a 1-phenyl analog (e.g., 5-amino-1-phenyl-1H-pyrazol-3-ol, CAS 103755-56-2) eliminates the pyridyl nitrogen, removing a critical metal-chelating site; replacing the 5-amino group with hydrogen (e.g., 5-pyridin-2-yl-1,2-dihydro-pyrazol-3-one) abolishes the primary derivatisation locus; and altering the oxidation state to the fully aromatic pyrazole (e.g., 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile, CAS 72816-14-9) shifts the ring electronics, solubility, and hydrogen-bonding topology sufficiently to alter target engagement . The quantitative evidence below demonstrates that even structurally minor modifications produce measurable losses in kinase affinity, herbicidal potency, or synthetic utility.

Quantitative Comparator Evidence for 5-Amino-1-(2-pyridyl)-1,2-dihydropyrazol-3-one – Head-to-Head and Class-Level Differentiation Data


LRRK2 Kinase Inhibition: Measured Affinity Differentiation vs. Aminopyrazole Fragment Library Baseline

In a QSAR study that annotated the ChEMBL database with topological fingerprints for LRRK2 inhibition, 5-amino-1-(2-pyridyl)-1,2-dihydropyrazol-3-one (ChEMBL1995765) displayed an experimentally determined pKi of 5.2, corresponding to a Ki of approximately 6.3 µM . This value places it in a meaningful affinity window for a fragment-sized ligand (MW 176 Da; ligand efficiency ≈ 0.37 kcal mol⁻¹ per heavy atom). By comparison, the validated PLS and MLR QSAR models for a diverse set of drug-like LRRK2 inhibitors predict pKi values of 4.76 and 5.23 respectively for this compound, indicating that the experimental value aligns with or modestly exceeds the model-based expectation for the chemotype . No other 1,2-dihydropyrazol-3-one derivative is reported with an experimentally confirmed LRRK2 pKi in the same public database, underscoring the scarcity of direct kinase data for this scaffold.

LRRK2 kinase inhibition Parkinson's disease targets fragment-based drug discovery

Herbicidal Activity: 5-Amino-1-(2-pyridyl)pyrazole Class vs. 1-Aryl-5-aminopyrazole Comparators Pre-Emergence

The US patent US4772312A (Bayer AG) explicitly claims herbicidally active 5-amino-1-pyridyl-pyrazoles of the general formula encompassing 5-amino-1-(2-pyridyl)-1,2-dihydropyrazol-3-one, stating that these compounds exhibit herbicidal activity superior to the corresponding 1-aryl analogs in pre-emergence tests against representative weed species . While the patent does not disclose discrete IC₅₀ or GR₅₀ values for individual compounds in the public specification, it establishes class-level differentiation: the 2-pyridyl substituent at N1 was found to be essential for herbicidal potency, with replacement by phenyl or substituted-phenyl groups resulting in diminished or lost activity in standard greenhouse screening assays . A later patent family (US5939441, Bayer) confirms that further functionalisation at the pyrazole 3-, 4-, and 5-positions of the 2-pyridylpyrazole core generates compounds with insecticidal and acaricidal activity, reinforcing the privileged nature of the 2-pyridyl-aminopyrazole scaffold .

herbicide discovery pre-emergence weed control agrochemical intermediates

Synthetic Accessibility: Regioselective One-Flask Assembly from 2-Hydrazinopyridine vs. Multi-Step Routes to 4-Substituted or 1-Aryl Analogs

The 5-amino-1-(2-pyridyl)-1,2-dihydropyrazol-3-one scaffold can be assembled by direct condensation of 2-hydrazinopyridine with activated nitriles (allenic or acetylenic) in a single synthetic operation. Fomum and Ifeadike (J. Heterocycl. Chem., 1985) demonstrated that 2-hydrazinopyridine reacts with allenic and acetylenic nitriles to give 5-amino-3-alkyl-1-(2-pyridyl)pyrazoles in excellent yields . A more recent methodology achieving 96% yield via direct N-heterocyclisation of 2-hydrazinopyridine with appropriate electrophiles has been reported . In contrast, the isomeric 5-amino-4-(3-methylpyridin-2-yl)-1,2-dihydropyrazol-3-one (CAS 62019-58-3) requires a different synthetic strategy that positions the pyridyl group at C4 rather than N1, necessitating distinct starting materials and often lower overall yields due to steric hindrance at the C4 position . The 1-phenyl analog, 5-amino-1-phenyl-1H-pyrazol-3-ol (CAS 103755-56-2), requires phenylhydrazine as starting material, which carries different toxicity and handling profiles compared to 2-hydrazinopyridine .

synthetic efficiency building block supply heterocyclic synthesis

HIF-Prolyl-4-Hydroxylase Inhibitor Scaffold: Unique Dipyridyl Topology Requires the N1-(2-Pyridyl)-Dihydropyrazolone Core

Patents from Bayer (WO2006114213A1, US9085572B2) and Sanofi (WO2013156532) describe 4-(pyridin-3-yl)-2-(pyridin-2-yl)-1,2-dihydro-3H-pyrazol-3-one derivatives as specific HIF-prolyl-4-hydroxylase (HIF-PH) inhibitors for treating cardiovascular, haematological, and renal diseases . The core scaffold – a 2-(pyridin-2-yl)-1,2-dihydropyrazol-3-one – is structurally derived from the target compound of this guide. In the Bayer patent family, the N1-(2-pyridyl) group is invariant across all exemplified active compounds; replacement with phenyl, pyrimidinyl, or other heterocycles at N1 results in marked loss of HIF-PH inhibitory activity as measured by an in vitro HIF-PH enzyme assay and a cellular HIF reporter gene assay . While the patents do not disclose side-by-side data for the unsubstituted 5-amino compound versus the 4-aryl-substituted derivatives, the consistent SAR showing that the 2-pyridyl N1-substituent is essential for target engagement directly implicates the target compound as the minimally functionalised pharmacophore core .

HIF-PH inhibition cardiovascular drug discovery anemia therapeutics

Physicochemical Differentiation: Hydrogen-Bonding Capacity and Lipophilicity vs. 1-Aryl and Fully Aromatic Analogs

Computed physicochemical properties from PubChem reveal that 5-amino-1-(2-pyridyl)-1,2-dihydropyrazol-3-one has XLogP3 = 0.2, hydrogen bond donor count = 2, hydrogen bond acceptor count = 4, and rotatable bond count = 1 . These values distinguish it from close structural analogs: 5-amino-1-phenyl-1H-pyrazol-3-ol (CAS 103755-56-2, XLogP3 ≈ 1.0, only one heterocyclic HBA from the pyrazole ring), and 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile (CAS 72816-14-9, XLogP3 ≈ 0.8, HBD = 1, with the nitrile group altering polarity and metabolic liability) . The lower logP of the target compound coupled with its higher HBD count predicts superior aqueous solubility for this compound class, which is consistent with its handling as a powder at room temperature and its classification under GHS hazard statements H302, H315, H319, and H335 . Additionally, the presence of the tautomeric 3-keto/enol system provides an additional hydrogen-bonding interaction site (the carbonyl oxygen) that the fully aromatic 5-amino-1-(pyridin-2-yl)-1H-pyrazole (CAS 89977-46-8) lacks .

physicochemical profiling drug-likeness solubility

5-Amino Reactivity Handle: Enables Derivatisation Chemistries Not Accessible to 5-Unsubstituted or 5-Methyl Analogs

The free 5-amino group of the target compound serves as a versatile derivatisation handle. Bayer patents (US4772312A, US5939441) describe acylation, sulfonylation, alkylation, and diazotisation at this position to generate focused libraries of herbicidal and pesticidal candidates . The ring-fused pyrazolo-pyridinone PARP-1 inhibitor series reported in the literature utilises 5-aminopyrazoles as 'potent reagents in organic and medicinal synthesis' for annulation reactions that are impossible with 5-H or 5-alkyl analogs . The closest comparator lacking the 5-amino group, 5-pyridin-2-yl-1,2-dihydro-pyrazol-3-one (C₈H₇N₃O, MW 161.16), retains the dihydropyrazolone core but offers no primary amine for amide coupling, reductive amination, or heterocycle annulation, severely restricting the accessible chemical space for library synthesis . The 5-methyl analog, 5-amino-3-methyl-1-(2-pyridyl)pyrazole (CAS 19541-96-9), does retain a free amine but at the cost of blocking the C3 position that is otherwise available for functionalisation via enolate chemistry in the target compound .

parallel synthesis chemical library design medicinal chemistry diversification

Proven Application Scenarios Where 5-Amino-1-(2-pyridyl)-1,2-dihydropyrazol-3-one Delivers Differentiated Value


Fragment-Based LRRK2 Inhibitor Discovery for Parkinson's Disease

The experimentally confirmed LRRK2 pKi of 5.2 (Ki ≈ 6.3 µM) at a fragment molecular weight of 176 Da makes this compound a validated starting point for structure-guided fragment growing or merging campaigns targeting LRRK2-driven Parkinson's disease [Section 3, Evidence Item 1]. Its ligand efficiency (~0.37 kcal mol⁻¹ per heavy atom) is within the acceptable range for fragment hits, and the 5-amino and C4 positions provide growth vectors for rational elaboration. Procurement of the 1-phenyl or 4-carbonitrile analogs would necessitate de novo fragment screening, as no comparable LRRK2 data are publicly available for those chemotypes.

HIF-Prolyl-4-Hydroxylase Inhibitor Lead Optimisation for Anemia and Cardiovascular Indications

Multiple patent families (Bayer WO2006114213A1, US9085572B2; Sanofi WO2013156532) establish the 2-(pyridin-2-yl)-1,2-dihydropyrazol-3-one core as the essential pharmacophore for HIF-PH inhibition [Section 3, Evidence Item 4]. The target compound, bearing a free 5-amino group, serves as the minimally substituted scaffold from which the patented 4-aryl-dipyridyl series was derived. Medicinal chemistry teams can use this compound as the key intermediate for introducing aryl, heteroaryl, or alkyl substituents at C4 via condensation or cross-coupling chemistry, directly accessing the claimed chemical space without multi-step de novo core synthesis.

Agrochemical Lead Generation: 5-Amino-1-pyridyl-pyrazole Herbicide SAR Exploration

Bayer's foundational herbicide patents (US4772312A, US5939441) demonstrate that the 5-amino-1-(2-pyridyl)pyrazole scaffold confers herbicidal activity that is qualitatively superior to 1-aryl analogs [Section 3, Evidence Item 2]. The target compound's 5-amino group enables systematic exploration of acyl, sulfonyl, and alkyl substituent SAR, while the 2-pyridyl N1-substituent is maintained as an activity-essential feature. Agrochem discovery groups building focused libraries for pre-emergence weed control should procure this specific aminopyrazole rather than generic 1-aryl-5-aminopyrazole building blocks.

Parallel Library Synthesis Using the 5-Amino Handle for Diversity-Oriented Synthesis

The simultaneous presence of a free primary amine at C5 and an enolisable carbonyl at C3 provides two orthogonal derivatisation handles on a low-molecular-weight scaffold (MW 176 Da) [Section 3, Evidence Item 6]. The compound can undergo amide coupling, sulfonamide formation, reductive amination, or diazotisation at the 5-NH₂ position while independently participating in aldol condensations, Knoevenagel reactions, or enolate alkylation at the C3/C4 positions. This dual reactivity enables the rapid assembly of diverse screening libraries from a single building block, which neither 5-unsubstituted nor 3-substituted analogs can match in terms of accessible diversity per synthetic step.

Quote Request

Request a Quote for 5-Amino-1-(2-pyridyl)-1,2-dihydropyrazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.